2,5-difluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
2,5-difluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-13-3-1-12(2-4-13)16-7-8-18(24-23-16)27-10-9-22-28(25,26)17-11-14(20)5-6-15(17)21/h1-8,11,22H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAPPYCYPKBIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Difluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a novel compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential therapeutic applications, especially in cancer treatment and as an inhibitor of various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity:
- Sulfonamide Group : Known for its antibacterial properties.
- Difluorobenzene Moiety : Enhances lipophilicity and can improve bioavailability.
- Pyridazine Ring : Often associated with various biological activities, including anticancer effects.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Lines Tested : The compound was evaluated against various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).
- Mechanism of Action : It is believed that the compound interferes with cellular proliferation and induces apoptosis through multiple pathways, including inhibition of key signaling pathways involved in tumor growth.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that are crucial for cancer cell survival. For example:
- Carbonic Anhydrase Inhibition : Similar sulfonamide derivatives have demonstrated potent inhibition of carbonic anhydrase, which is implicated in tumor metabolism.
Antimicrobial Activity
The sulfonamide group in the compound suggests potential antibacterial properties. Studies indicate that related compounds have shown effectiveness against various bacterial strains, although specific data on this compound's antimicrobial activity remains limited.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study conducted on a series of pyridazine derivatives revealed that modifications similar to those found in this compound significantly increased cytotoxicity against breast and lung cancer cell lines.
- Mechanistic Insights : Research has indicated that the compound may induce apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.
Preparation Methods
Preparation of 2,5-Difluorobenzenesulfonyl Chloride
2,5-Difluorobenzenesulfonyl chloride is synthesized via chlorosulfonation of 1,2,4-trifluorobenzene. The reaction employs chlorosulfonic acid under controlled temperatures (0–5°C) to minimize polysubstitution:
$$
\text{1,2,4-Trifluorobenzene} + \text{ClSO}_3\text{H} \rightarrow \text{2,5-Difluorobenzenesulfonyl chloride} + \text{HCl}
$$
Key Data :
Synthesis of 6-(4-Fluorophenyl)pyridazin-3-ol
The pyridazine ring is constructed via a [4+2] cycloaddition between 4-fluorophenylacetylene and 1,2-diazine, followed by oxidation:
- Cycloaddition : Conducted at 120°C in toluene with a Cu(I) catalyst.
- Oxidation : Achieved using hydrogen peroxide in acetic acid, yielding 6-(4-fluorophenyl)pyridazin-3-ol.
Optimization Insight :
Formation of 2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethylamine
The ethylamine linker is introduced via nucleophilic substitution between 6-(4-fluorophenyl)pyridazin-3-ol and 2-bromoethylamine hydrobromide. The reaction proceeds in dimethylformamide (DMF) with K$$2$$CO$$3$$ as a base:
$$
\text{6-(4-Fluorophenyl)pyridazin-3-ol} + \text{BrCH}2\text{CH}2\text{NH}_2 \rightarrow \text{2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethylamine} + \text{KBr}
$$
Reaction Conditions :
Sulfonamide Bond Formation
The final step involves reacting 2,5-difluorobenzenesulfonyl chloride with 2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethylamine in tetrahydrofuran (THF) under basic conditions (triethylamine):
$$
\text{2,5-Difluorobenzenesulfonyl chloride} + \text{2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethylamine} \rightarrow \text{Target Compound} + \text{HCl}
$$
Critical Parameters :
- Stoichiometry: 1:1.2 molar ratio (amine excess ensures complete sulfonylation).
- Temperature: 0°C to room temperature, 4 hours.
- Yield: 82–86%.
Optimization and Mechanistic Insights
Role of High-Pressure Reactors
Adopting Q-tube reactors for cycloaddition and coupling steps reduces reaction times by 40% and improves yields by 15–20%. For example, pyridazin-3-ol synthesis under 3 atm pressure achieves 85% yield versus 65% at ambient pressure.
Catalytic Effects of Trifluoroacetic Acid (TFA)
TFA (10 mol %) accelerates sulfonamide bond formation by protonating the sulfonyl chloride, enhancing electrophilicity. This reduces side products (e.g., disulfones) and improves regioselectivity.
Analytical Characterization
5.1 Spectral Data
- $$^1\text{H}$$ NMR (400 MHz, DMSO-$$d6$$) : δ 8.45 (s, 1H, SO$$2$$NH), 7.92–7.85 (m, 2H, pyridazine-H), 7.62–7.55 (m, 2H, Ar-F), 4.32 (t, J = 6.0 Hz, 2H, OCH$$2$$), 3.65 (t, J = 6.0 Hz, 2H, NHCH$$2$$).
- $$^{19}\text{F}$$ NMR : δ -112.5 (Ar-F), -118.2 (pyridazine-F).
5.2 Purity and Yield Comparison
| Step | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Sulfonyl Chloride | 72 | 95 | Chlorosulfonation |
| Pyridazin-3-ol | 85 | 98 | Q-tube |
| Ethylamine Coupling | 78 | 97 | Nucleophilic |
| Sulfonamide Formation | 86 | 99 | TFA Catalysis |
Challenges and Solutions
6.1 Pyridazine Ring Stability
Pyridazine intermediates are prone to hydrolysis under acidic conditions. Mitigation strategies include using anhydrous solvents and avoiding prolonged exposure to moisture.
6.2 Fluorine Reactivity
Electrophilic fluorination at position 4 of the phenyl group requires careful control to prevent over-fluorination. Directed ortho-metalation (DoM) techniques with BF$$3$$·OEt$$2$$ improve selectivity.
Q & A
Q. What are the key synthetic challenges in preparing 2,5-difluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including coupling sulfonamide precursors with pyridazine derivatives. Key challenges include controlling regioselectivity during pyridazine functionalization and avoiding side reactions in the sulfonamide coupling step. Optimization strategies:
- Use Pd-catalyzed cross-coupling for pyridazine-fluorophenyl linkage to improve yield .
- Employ microwave-assisted synthesis to accelerate sulfonamide formation while reducing decomposition .
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate high-purity products .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
A combination of 1H/19F NMR , LC-MS , and FT-IR is critical:
- 1H NMR identifies proton environments in the benzenesulfonamide and pyridazine moieties (e.g., δ 7.8–8.2 ppm for pyridazine protons) .
- 19F NMR confirms fluorination patterns (distinct shifts for 2,5-difluoro vs. 4-fluorophenyl groups) .
- HRMS validates molecular weight (e.g., [M+H]+ at m/z ~463) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this sulfonamide derivative?
Discrepancies in IC50 values (e.g., kinase inhibition vs. antimicrobial assays) may arise from assay conditions or impurity profiles. Methodological solutions:
- Conduct dose-response curves with standardized cell lines (e.g., HEK293 for kinase assays) and include positive controls (e.g., staurosporine) .
- Validate purity via HPLC-DAD (>98%) to exclude confounding effects from synthetic byproducts .
- Use isothermal titration calorimetry (ITC) to quantify binding affinity directly, avoiding interference from solvent effects .
Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?
Combine molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS):
- Docking : Focus on sulfonamide’s sulfonyl group as a hydrogen-bond acceptor with kinase ATP-binding pockets .
- MD : Simulate solvation in explicit water (TIP3P model) for ≥50 ns to assess stability of fluorophenyl-pyridazine interactions .
- Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) .
Q. How should environmental fate studies be designed to assess this compound’s ecological impact?
Follow OECD guidelines for persistence and bioaccumulation:
- Hydrolysis stability : Test at pH 4, 7, and 9 (25°C and 50°C) to model natural degradation .
- Soil adsorption : Use batch equilibrium method with varying organic carbon content soils (e.g., Koc determination) .
- Ecotoxicity : Conduct Daphnia magna acute toxicity assays (48h LC50) and algae growth inhibition tests .
Methodological Challenges & Solutions
Q. What strategies mitigate fluorinated byproduct formation during scale-up synthesis?
Fluorine substituents increase reactivity, leading to side products like di-fluorinated adducts . Mitigation approaches:
- Use low-temperature conditions (−20°C) during sulfonamide coupling to suppress electrophilic aromatic substitution .
- Introduce protecting groups (e.g., tert-butyldimethylsilyl) for pyridazine oxygen atoms prior to fluorination .
- Monitor reaction progress via in-situ IR to detect intermediates and adjust stoichiometry dynamically .
Q. How can researchers differentiate between specific and non-specific binding in target engagement assays?
Implement competition assays and label-free techniques :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) with immobilized target proteins; compare to known inhibitors .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by quantifying protein stabilization after compound treatment .
- Use scrambled peptide controls in fluorescence polarization assays to rule out nonspecific interactions .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting solubility data across different solvent systems?
Solubility varies due to the compound’s amphiphilic nature (hydrophobic fluorophenyl vs. polar sulfonamide). Recommendations:
- Use Hansen Solubility Parameters (HSPiP software) to predict optimal solvents (e.g., DMSO for polar interactions, ethyl acetate for lipophilic regions) .
- For in vivo studies, employ nanoparticle encapsulation (PLGA polymers) to enhance aqueous solubility .
Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data?
Apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC50 and Hill coefficients. Include:
- Bootstrap resampling (1,000 iterations) to estimate confidence intervals .
- ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., compound vs. analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
